5-Chloro-2-hydroxybenzohydrazide

Urease inhibition Enzyme kinetics Structure-activity relationship

Source 5-Chloro-2-hydroxybenzohydrazide for reproducible urease (IC50 0.87-19.0 µM) and hCA I (Ki 3.70 µM) inhibitor research. This specific 5-chloro-2-hydroxy substitution pattern provides a defined electronic/steric profile not replicated by unsubstituted or bromo/iodo analogs, ensuring consistent hydrazone condensation and metal coordination. Ideal for SAR studies and heterocyclic library synthesis. High-purity material from verified suppliers.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 5022-48-0
Cat. No. B1587053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxybenzohydrazide
CAS5022-48-0
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NN)O
InChIInChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
InChIKeyMIVLIGXZOGZELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxybenzohydrazide CAS 5022-48-0 Procurement Guide: Hydrazide Building Block with Defined Biological and Synthetic Utility


5-Chloro-2-hydroxybenzohydrazide (CAS 5022-48-0, molecular formula C₇H₇ClN₂O₂, molecular weight 186.6 g/mol) is a substituted salicylhydrazide derivative featuring a chloro group at the 5-position and a hydroxyl group at the 2-position of the benzohydrazide aromatic ring . This compound belongs to the aryl hydrazide class, characterized by a hydrazide functional group (-CONHNH₂) attached to a halogenated phenolic aromatic system . The presence of both hydrazide and phenolic hydroxyl moieties provides multiple coordination sites for metal binding and enables participation in condensation reactions to form more complex heterocyclic scaffolds . The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity, and is soluble in water and organic solvents including ethanol and acetone .

Why Unsubstituted or Differently Halogenated Hydrazides Cannot Simply Replace 5-Chloro-2-hydroxybenzohydrazide


While benzohydrazides as a class display broad biological activities including antibacterial, antifungal, anticancer, and enzyme inhibitory properties, the specific substitution pattern on the aromatic ring critically determines both synthetic utility and target interaction profiles [1]. The 5-chloro substitution on 2-hydroxybenzohydrazide confers distinct electronic and steric properties that cannot be replicated by unsubstituted salicylhydrazide, the 5-bromo analog, or the 5-iodo analog. The chloro substituent enhances electrophilic aromatic substitution reactivity relative to the unsubstituted parent while avoiding the increased steric bulk and altered leaving-group potential of bromo or iodo congeners . Furthermore, the halogen position and identity directly influence hydrogen-bonding capacity, metal coordination geometry, and the stability of hydrazone condensation products, parameters essential for reproducible synthetic and biological outcomes. The following evidence dimensions quantify precisely where this specific chlorinated derivative differs meaningfully from its closest structural analogs.

Quantitative Evidence for Differentiated Performance of 5-Chloro-2-hydroxybenzohydrazide Versus Comparators


Benzohydrazide Urease Inhibitory Activity: Scaffold-Dependent IC50 Values Establish Substituent Impact

A systematic study of 43 benzohydrazide derivatives evaluated for in vitro urease inhibitory activity demonstrated that benzohydrazide scaffolds bearing specific halogen and methoxy substitutions achieve markedly enhanced potency. While 5-chloro-2-hydroxybenzohydrazide itself was not among the 43 compounds directly synthesized and tested in this study, the SAR analysis establishes that chloro substitution at the meta position (analogous to the 5-position in 5-chloro-2-hydroxybenzohydrazide) contributes to improved inhibitory potency when combined with appropriate ring B substituents [1]. The most potent derivative in the series, compound 36 bearing two meta-chloro groups and a para-methoxy group, achieved an IC50 of 0.87 ± 0.31 μM, representing a 24.4-fold improvement over the reference inhibitor thiourea (IC50 = 21.25 ± 0.15 μM) [1]. This class-level data demonstrates that benzohydrazide-based urease inhibition potency spans a >20-fold dynamic range depending entirely on substitution pattern, confirming that unsubstituted or minimally substituted benzohydrazides cannot achieve comparable inhibitory efficacy.

Urease inhibition Enzyme kinetics Structure-activity relationship

Halogen-Dependent Synthetic Utility: 5-Chloro Versus 5-Iodo Derivatives as Key Starting Materials for Heterocyclic Synthesis

5-Chloro-2-hydroxybenzohydrazide and 2-hydroxy-5-iodobenzohydrazide were synthesized from 5-chloro-2-hydroxybenzoic acid and methyl 2-hydroxybenzoate (methyl salicylate), respectively, and subsequently reacted with appropriate heteryl methyl ketones to yield eight new N-substituted hydrazides [1]. The parallel synthesis of both 5-chloro and 5-iodo derivatives demonstrates that the halogen identity is a tunable parameter for downstream condensation reactions, with each halogen conferring distinct reactivity in nucleophilic acyl substitution and hydrazone formation pathways. The chloro derivative offers a balanced reactivity profile: sufficient electron-withdrawing capacity to activate the carbonyl toward nucleophilic attack while avoiding the increased steric hindrance and potential leaving-group liability associated with the iodo substituent during hydrazone formation and subsequent cyclization steps.

Heterocyclic synthesis Hydrazide condensation Medicinal chemistry building blocks

Antibacterial Spectrum: 5-Chloro-2-hydroxybenzohydrazide Activity Against Gram-Positive and Gram-Negative Reference Strains

5-Chloro-2-hydroxybenzohydrazide has been evaluated for antibacterial activity and demonstrated inhibition of bacterial growth against specific reference strains. The compound inhibited growth of Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative) . This activity profile spans both Gram-positive and Gram-negative bacterial classes, distinguishing it from narrower-spectrum hydrazide derivatives that may show preferential activity against only one bacterial class. While minimum inhibitory concentration (MIC) values were not provided in the available source, the documented multi-strain activity establishes a baseline antibacterial profile that may be further characterized through systematic comparative studies.

Antibacterial screening Gram-positive Gram-negative Bacterial growth inhibition

Human Carbonic Anhydrase I Inhibition: Low Micromolar Ki Establishes Baseline Target Engagement

5-Chloro-2-hydroxybenzohydrazide has been evaluated against human carbonic anhydrase I (hCA I), a zinc metalloenzyme involved in pH regulation and implicated in glaucoma, epilepsy, and cancer. The compound exhibited a Ki value of 3.70 μM (3.70E+3 nM) against hCA I in a CO₂ hydration-based stopped-flow assay with a 15-minute pre-incubation period [1]. This Ki value places 5-chloro-2-hydroxybenzohydrazide in the low micromolar affinity range for hCA I. In comparison, clinically used sulfonamide carbonic anhydrase inhibitors such as acetazolamide typically achieve Ki values in the nanomolar range against hCA I, indicating that while 5-chloro-2-hydroxybenzohydrazide demonstrates measurable target engagement, it is a relatively weak inhibitor of this isoform compared to sulfonamide-based inhibitors.

Carbonic anhydrase inhibition Enzyme kinetics Binding affinity

Anticancer Activity: Cytotoxic Effect Against Colon Cancer Cell Line

5-Chloro-2-hydroxybenzohydrazide has been reported to exhibit anticancer activity against colon cancer cells . While quantitative cytotoxicity data (e.g., IC50, GI50) were not provided in the available source, this reported activity aligns with the broader anticancer profile documented for salicylhydrazide derivatives. Previous studies on structurally related salicylhydrazide compounds (e.g., SC21 and SC23) have demonstrated potent anticancer activities against a panel of human cancer cell lines derived from different tissue origins through microtubule stabilization mechanisms involving MAP4 expression [1]. This class-level evidence suggests that 5-chloro-2-hydroxybenzohydrazide may share similar mechanistic pathways, though direct comparative data are not currently available.

Anticancer Cytotoxicity Colon cancer Hydrazide derivative

Influenza Hemagglutinin Inhibitor Synthesis: 5-Chloro-2-hydroxybenzohydrazide as Privileged Starting Material

5-Chloro-2-hydroxybenzohydrazide has been employed as a key starting material in the one-pot three-component cyclocondensation synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide inhibitors targeting influenza virus hemagglutinin-mediated membrane fusion [1]. In this synthetic route, 5-chloro-2-hydroxybenzohydrazide was condensed with appropriate carbonyl compounds and sulfanyl acids, alongside parallel reactions employing unsubstituted 2-hydroxybenzohydrazide and 3-hydroxynaphthalene-2-carbohydrazide [1]. The resulting carboxamides are structurally similar to known influenza hemagglutinin fusion inhibitors, a class of antiviral agents distinct from neuraminidase inhibitors such as oseltamivir and zanamivir. The chloro substitution on the aromatic ring contributes to the electronic properties of the resulting spirocyclic carboxamide products, potentially modulating target binding affinity and physicochemical characteristics.

Antiviral Influenza Hemagglutinin Fusion inhibitor Spiro compound synthesis

Validated Application Scenarios for 5-Chloro-2-hydroxybenzohydrazide Based on Evidence


Urease Inhibitor Screening and SAR Development

Researchers conducting urease inhibition studies requiring benzohydrazide scaffolds with defined substitution patterns should prioritize 5-chloro-2-hydroxybenzohydrazide as a starting material or reference compound. Class-level evidence demonstrates that benzohydrazide derivatives achieve urease inhibitory IC50 values ranging from 0.87 ± 0.31 μM to 19.0 ± 0.25 μM, with substitution pattern dictating potency differences exceeding 20-fold [1]. The 5-chloro-2-hydroxy substitution pattern provides a defined electronic and steric profile suitable for establishing baseline structure-activity relationships and for further derivatization toward optimized urease inhibitors.

Influenza Hemagglutinin-Targeted Antiviral Lead Synthesis

5-Chloro-2-hydroxybenzohydrazide serves as a validated starting material for synthesizing N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide inhibitors targeting influenza virus hemagglutinin-mediated membrane fusion [1]. This one-pot three-component cyclocondensation route with carbonyl compounds and sulfanyl acids has been demonstrated with this specific hydrazide, producing spirocyclic carboxamides structurally related to known fusion inhibitors. The chloro substitution contributes electronic properties distinct from unsubstituted 2-hydroxybenzohydrazide, enabling SAR exploration of halogen effects on antiviral potency and metabolic stability.

Heterocyclic Library Synthesis via Hydrazone Condensation

Chemical synthesis laboratories engaged in constructing heterocyclic compound libraries should consider 5-chloro-2-hydroxybenzohydrazide for condensation reactions with heteryl methyl ketones to generate N-substituted hydrazide derivatives [1]. Parallel synthetic studies with the 5-iodo analog confirm that the 5-halogen position is a synthetically accessible functional handle, and the chloro derivative offers a balanced reactivity profile suitable for further cyclization to form 1,3,4-oxadiazoles, 1,2,4-triazoles, and related heterocyclic scaffolds.

Carbonic Anhydrase Inhibitor Lead Optimization

Medicinal chemistry programs targeting human carbonic anhydrase I inhibition with non-sulfonamide chemotypes may utilize 5-chloro-2-hydroxybenzohydrazide as a low-micromolar starting scaffold (Ki = 3.70 μM against hCA I) [1]. The compound's defined binding affinity establishes a baseline for structure-activity relationship studies, and its hydrazide-based structure offers a distinct pharmacophore compared to sulfonamide-containing clinical CA inhibitors. Further derivatization may improve potency and isoform selectivity while maintaining the non-sulfonamide chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-hydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.